
3,4-Dibromohex-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromohex-3-ene: is an organic compound with the molecular formula C6H10Br2 It is a derivative of hexene, where two bromine atoms are attached to the third and fourth carbon atoms of the hexene chain
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Dibromohex-3-ene can be synthesized through the bromination of hex-3-yne. The reaction typically involves the addition of bromine (Br2) to hex-3-yne in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions: 3,4-Dibromohex-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form hex-3-yne.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Dehydrohalogenation: Strong bases like sodium amide (NaNH2) in liquid ammonia.
Addition Reactions: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents.
Major Products:
Substitution: Formation of hex-3-yne or other substituted hexenes.
Elimination: Formation of hex-3-yne.
Addition: Formation of tetrabromohexane or dibromohexane derivatives.
科学的研究の応用
3,4-Dibromohex-3-ene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-dibromohex-3-ene involves its interaction with molecular targets through its bromine atoms and double bond. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The double bond allows for addition reactions, where reagents add across the carbon-carbon double bond, leading to the formation of new products .
類似化合物との比較
- 2,3-Dibromohex-3-ene
- 2,5-Dibromohex-3-ene
- 4,5-Dibromohex-2-ene
Comparison: 3,4-Dibromohex-3-ene is unique due to the position of the bromine atoms on the third and fourth carbon atoms, which influences its reactivity and the types of reactions it undergoes. Compared to other dibromohexenes, this compound may exhibit different chemical behavior and selectivity in reactions, making it a valuable compound for specific applications .
特性
CAS番号 |
49677-02-3 |
|---|---|
分子式 |
C6H10Br2 |
分子量 |
241.95 g/mol |
IUPAC名 |
3,4-dibromohex-3-ene |
InChI |
InChI=1S/C6H10Br2/c1-3-5(7)6(8)4-2/h3-4H2,1-2H3 |
InChIキー |
NBFDWWWKTHFGOF-UHFFFAOYSA-N |
正規SMILES |
CCC(=C(CC)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


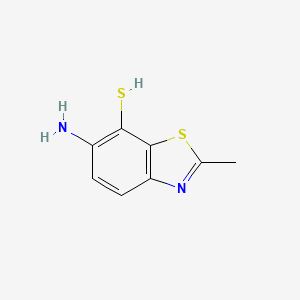
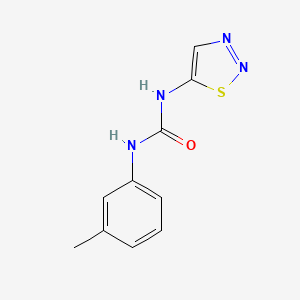
![3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B14656482.png)
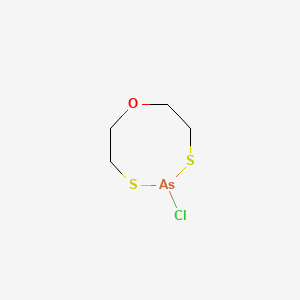
![1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one](/img/structure/B14656496.png)
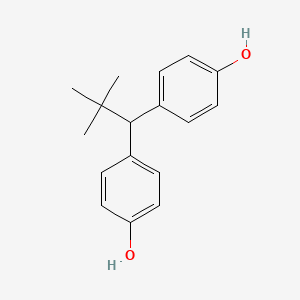

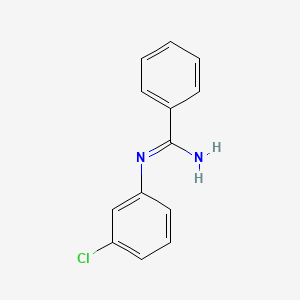
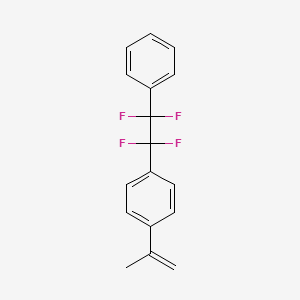
![O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate](/img/structure/B14656537.png)
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)
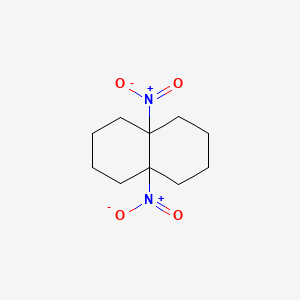
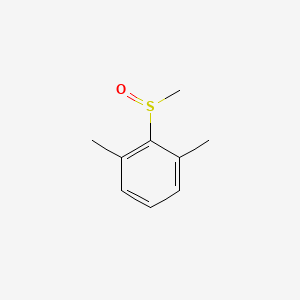
![2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid](/img/structure/B14656567.png)
